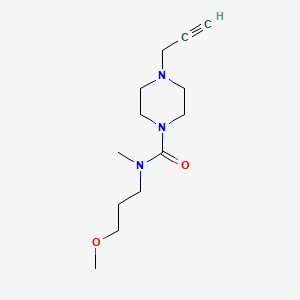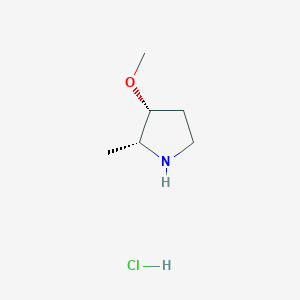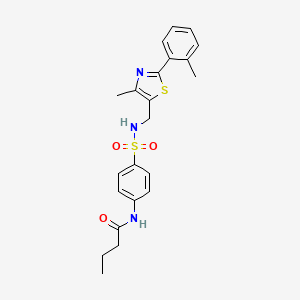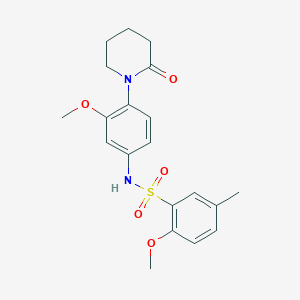![molecular formula C27H26N4O2 B2729834 N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide CAS No. 1203126-34-4](/img/structure/B2729834.png)
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide, also known as Compound X, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Reactivity
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide and related compounds have been extensively studied for their synthetic pathways and the diverse reactivity they exhibit. Research has shown that compounds involving furan-2-yl groups can be engaged in various chemical reactions to synthesize novel heterocyclic systems. For instance, furan-2,3-diones react with hydrazines or phenylhydrazones under certain conditions to yield pyrazole-3-carboxylic acid-hydrazide, which can further react to form derivatives such as pyrazolo[3,4-d]pyridazinones. These reactions are valuable for creating compounds with potential biological activities (Ilhan, Sarıpınar, & Akçamur, 2005) (Ilhan, Sarıpınar, & Akçamur, 2005).
Potential Pharmacological Activities
Compounds bearing the furan-2-yl and pyridazin-3-yl motifs, such as N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide, have been explored for their potential pharmacological activities. For example, derivatives of furanones and pyridazinones have been synthesized and evaluated for their antiviral activities, showcasing the potential of these compounds in medicinal chemistry (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007) (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007).
properties
IUPAC Name |
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2/c32-27(31(23-10-5-2-6-11-23)20-21-8-3-1-4-9-21)22-15-17-30(18-16-22)26-14-13-24(28-29-26)25-12-7-19-33-25/h1-14,19,22H,15-18,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANMDCALROIMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2729753.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B2729755.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidine-4-carboxamide](/img/structure/B2729759.png)



![4-(Butan-2-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2729765.png)

![[(1S,3R)-2,2-Difluoro-3-phenylcyclopropyl]methanesulfonyl chloride](/img/structure/B2729768.png)

